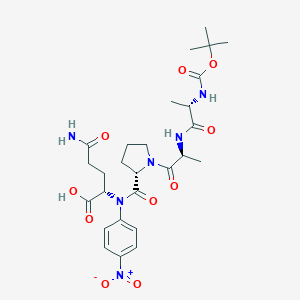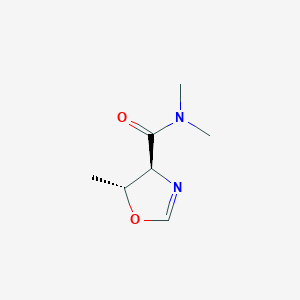
(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide, also known as TMAO, is a naturally occurring compound found in marine animals and is synthesized in the liver from dietary choline and betaine. TMAO has gained significant attention in recent years due to its potential role in various physiological and pathological processes.
Mechanism Of Action
The exact mechanism of action of (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide is not fully understood, but it is believed to be involved in the regulation of various cellular processes, including inflammation, oxidative stress, and lipid metabolism. (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has been shown to activate certain signaling pathways in cells, leading to changes in gene expression and cellular function.
Biochemical And Physiological Effects
(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its potential role in the development of atherosclerosis and cancer, (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has also been shown to affect glucose metabolism and insulin sensitivity. (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has also been linked to changes in gut microbiota composition, potentially affecting overall gut health.
Advantages And Limitations For Lab Experiments
One advantage of using (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide in lab experiments is its relative abundance in marine animals, making it easy to obtain for research purposes. However, (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide can be difficult to work with in the laboratory due to its tendency to form complexes with other molecules, potentially affecting experimental results.
Future Directions
Future research on (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide is likely to focus on its potential therapeutic applications in various disease states. Additionally, further research is needed to fully understand the mechanisms by which (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide affects cellular processes and how it interacts with other molecules in the body. Finally, more research is needed to determine the long-term effects of (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide on human health and the potential risks associated with its use in therapeutic applications.
Synthesis Methods
(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide can be synthesized in the laboratory by the oxidation of trimethylamine (TMA) with hydrogen peroxide in the presence of a catalyst. This reaction yields (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide and water as the final products.
Scientific Research Applications
(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has been extensively studied in various scientific fields, including cardiovascular disease, cancer, and neurodegenerative disorders. Recent research has shown that (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide may play a role in the development of atherosclerosis, a condition characterized by the buildup of plaque in the arteries. (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has also been linked to the development of certain types of cancer, including liver and colon cancer. Additionally, (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has been shown to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
121785-21-5 |
|---|---|
Product Name |
(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide |
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(4S,5R)-N,N,5-trimethyl-4,5-dihydro-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-5-6(8-4-11-5)7(10)9(2)3/h4-6H,1-3H3/t5-,6+/m1/s1 |
InChI Key |
XQTBYEHZBVSHRW-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N=CO1)C(=O)N(C)C |
SMILES |
CC1C(N=CO1)C(=O)N(C)C |
Canonical SMILES |
CC1C(N=CO1)C(=O)N(C)C |
synonyms |
4-Oxazolecarboxamide,4,5-dihydro-N,N,5-trimethyl-,(4S-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



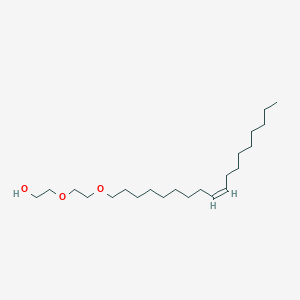


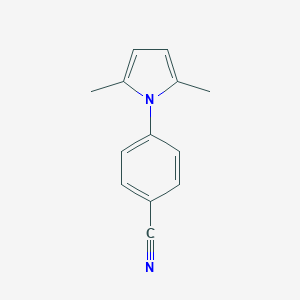

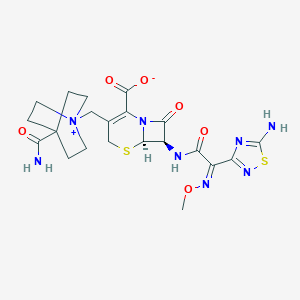
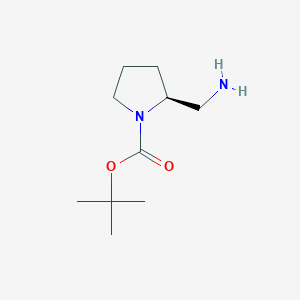
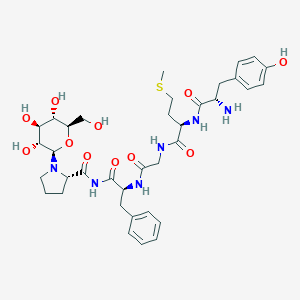
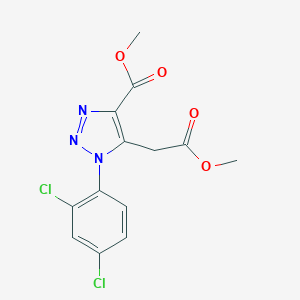
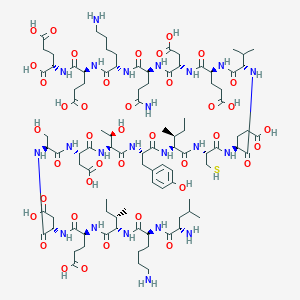
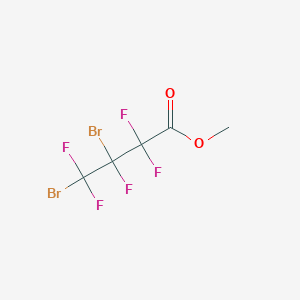
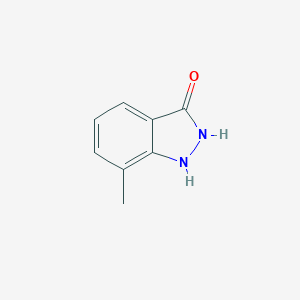
![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)
